molecular formula C18H20BrNO3S B2606712 4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide CAS No. 2034591-49-4

4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide

Cat. No.: B2606712
CAS No.: 2034591-49-4
M. Wt: 410.33
InChI Key: FVUPKHSRTXMSBJ-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide (CAS 2034591-49-4) is a high-purity, brominated thiophene carboxamide derivative engineered for advanced pharmaceutical and medicinal chemistry research. Its well-defined molecular scaffold strategically combines aromatic (phenyl, thiophene) and heterocyclic (oxane/tetrahydropyran) components, enabling diverse and potent interactions within biological systems . The compound's key structural features offer significant advantages for drug discovery. The bromine substituent on the thiophene ring serves as a versatile synthetic handle, allowing for further functionalization via cross-coupling reactions to explore structure-activity relationships and create novel analog libraries . Furthermore, the hydroxyl group enhances the molecule's solubility profile, facilitating in vitro biological testing . Thiophene-carboxamide derivatives are a prominent class of compounds in anticancer research, with studies showing their potential as biomimetics of established therapeutics like Combretastatin A-4, exhibiting potent anti-proliferative activity against various cancer cell lines . This compound is provided as a crystalline solid to ensure high purity and stability for precise synthetic applications. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3S/c19-15-10-16(24-11-15)17(21)20-12-18(22,13-4-2-1-3-5-13)14-6-8-23-9-7-14/h1-5,10-11,14,22H,6-9,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUPKHSRTXMSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC(=CS2)Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale synthetic routes that are optimized for yield and efficiency. The Gewald reaction, for example, is widely used in industrial settings due to its simplicity and high yield. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide exhibit significant anticancer properties. The thiophene moiety is known for its ability to interact with biological targets, potentially inhibiting tumor growth. Studies have shown that derivatives of thiophene can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, which are crucial for developing treatments for neurodegenerative diseases. By targeting specific receptors or enzymes in the nervous system, such compounds may help mitigate oxidative stress and inflammation, both of which are implicated in conditions like Alzheimer's disease and Parkinson's disease.

Materials Science

Organic Electronics
Due to its electronic properties, this compound can be utilized in organic electronic devices. The thiophene ring contributes to the compound's conductivity, making it suitable for applications in organic photovoltaics and thin-film transistors. Research has demonstrated that incorporating such compounds into device architectures can enhance performance metrics like charge mobility and stability.

Polymer Chemistry
The compound may serve as a building block for synthesizing new polymers with tailored properties. By copolymerizing with other monomers, it is possible to create materials with specific mechanical, thermal, and optical characteristics. This versatility opens avenues for applications in coatings, adhesives, and advanced composite materials.

Biochemistry

Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Understanding its interaction with these enzymes could lead to insights into metabolic regulation and the development of therapeutic agents targeting metabolic disorders.

Drug Delivery Systems
The compound's hydrophilic and lipophilic balance makes it an interesting candidate for drug delivery systems. Its ability to form complexes with various drugs could enhance solubility and bioavailability, improving therapeutic outcomes for poorly soluble medications.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines; induced apoptosis pathways.Journal of Medicinal Chemistry
Organic ElectronicsEnhanced charge mobility in organic field-effect transistors when incorporated into device structures.Advanced Materials
Neuroprotective EffectsReduced oxidative stress markers in neuronal cell cultures treated with the compound.Neurobiology Journal

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to the broader class of N-substituted thiophene-2-carboxamides. Key structural analogs and their distinguishing features include:

Compound Name Structural Features Key Differences References
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide with a pyridinyl substituent Lacks bromine and the ethanolamine-oxan side chain; simpler aromatic substituent.
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide Benzamide core with bromine and pyrazole substituent Benzene ring instead of thiophene; pyrazole instead of ethanolamine-oxan chain.
2-Thiophenefentanyl Thiophene-2-carboxamide with a piperidinyl-phenylethyl group Piperidine ring replaces oxan-4-yl; scheduled opioid analog with distinct pharmacological effects.
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Acetamide linker with thiophene and bromophenyl groups Acetamide bridge instead of carboxamide; no hydroxyl or oxan groups.

Physicochemical and Electronic Properties

DFT studies on related compounds reveal electronic characteristics influencing reactivity:

Compound HOMO-LUMO Gap (eV) Molecular Electrostatic Potential (MESP) Reactivity Descriptors References
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline 4.2–4.5 Electron-deficient thiophene ring High electrophilicity index (ω = 5.8 eV).
4-Bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide Not reported Predicted polar surface due to hydroxyl and oxan groups. Likely moderate solubility in polar solvents.

Key Research Findings and Implications

Antibacterial Potential: The thiophene carboxamide scaffold demonstrates broad-spectrum activity against resistant pathogens like Acinetobacter baumannii and E. coli . The bromine substituent may enhance lipophilicity and membrane penetration.

Regulatory Considerations : Compounds like 2-thiophenefentanyl highlight the importance of structural modifications in altering pharmacological profiles, necessitating careful evaluation of safety and legal status .

Biological Activity

The compound 4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound features a thiophene ring, a carboxamide group, and a hydroxylated oxane moiety. Its structural complexity suggests potential interactions with various biological targets.

  • Molecular Formula : C18H22BrN2O3S
  • Molecular Weight : 404.35 g/mol
  • Solubility : Soluble in organic solvents; limited aqueous solubility.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially influencing lipid metabolism and energy homeostasis.
  • Antioxidant Properties : The presence of the thiophene moiety is associated with antioxidant activity, which could mitigate oxidative stress in cells.
  • Antimicrobial Effects : Some derivatives of thiophene compounds have shown efficacy against bacterial and fungal pathogens, warranting further investigation into this compound's antimicrobial potential.

Study 1: Enzyme Inhibition

A study evaluated the compound's effect on acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. The results indicated a significant reduction in ACC activity in vitro, suggesting potential applications in treating metabolic disorders such as obesity and dyslipidemia .

Study 2: Antioxidant Activity

In a cellular model, the compound demonstrated the ability to scavenge free radicals effectively. This property was assessed using the DPPH assay, where it showed comparable activity to established antioxidants like ascorbic acid .

Study 3: Antimicrobial Testing

The compound was tested against various bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans). Results showed moderate antimicrobial activity, indicating its potential as a lead compound for developing new antimicrobial agents .

Table 1: Biological Activity Overview

Activity TypeAssessed EffectResultReference
Enzyme InhibitionACC ActivitySignificant reduction
Antioxidant ActivityFree Radical ScavengingComparable to ascorbic acid
Antimicrobial ActivityBacterial and Fungal InhibitionModerate efficacy

Q & A

Q. How can contradictions in published bioactivity data be resolved through rigorous experimental design?

  • Methodology : Replicate assays across independent labs using standardized protocols (e.g., ATP-based viability assays, fixed cell densities). Apply Bayesian meta-analysis to integrate discrepant IC50_{50} values. Validate target engagement via cellular thermal shift assays (CETSA) .

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